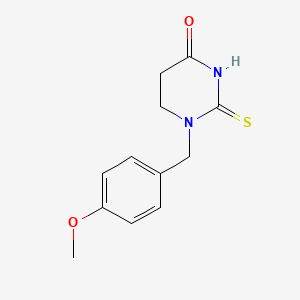![molecular formula C17H15BrO2 B12912814 2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran) CAS No. 917571-10-9](/img/structure/B12912814.png)
2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran) is an organic compound that belongs to the class of furan derivatives. This compound features a bromophenyl group attached to a methylene bridge, which is further connected to two methylfuran rings. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran) typically involves the reaction of 3-bromobenzaldehyde with 2-methylfuran in the presence of a base. The reaction proceeds through a condensation mechanism, where the aldehyde group of 3-bromobenzaldehyde reacts with the furan ring to form the methylene bridge. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran) can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its furan rings which provide stability and reactivity
Mecanismo De Acción
The mechanism by which 5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran) exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can enhance binding affinity to certain proteins, while the furan rings can participate in electron transfer reactions, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-((4-Bromophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): This compound has a similar bromophenyl group but different substituents on the furan rings.
2,5-Bis(hydroxymethyl)furan: Another furan derivative with different functional groups, used in various industrial applications.
Uniqueness
5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran) is unique due to its specific combination of a bromophenyl group and two methylfuran rings. This structure provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
917571-10-9 |
|---|---|
Fórmula molecular |
C17H15BrO2 |
Peso molecular |
331.2 g/mol |
Nombre IUPAC |
2-[(3-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C17H15BrO2/c1-11-6-8-15(19-11)17(16-9-7-12(2)20-16)13-4-3-5-14(18)10-13/h3-10,17H,1-2H3 |
Clave InChI |
WTKPQBAZWPTGHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(C2=CC(=CC=C2)Br)C3=CC=C(O3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[3-(4-Methylphenyl)propyl]furan](/img/structure/B12912772.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3-hydroxybutylamino)-1H-purin-6-one](/img/structure/B12912776.png)





